![molecular formula C23H27N3O3 B10980148 N-(3,4-Dimethoxyphenethyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)urea](/img/structure/B10980148.png)
N-(3,4-Dimethoxyphenethyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)urea
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Overview
Description
N-(3,4-Dimethoxyphenethyl)-N’-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxyphenethyl)-N’-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)urea typically involves the reaction of 3,4-dimethoxyphenethylamine with 2,3,4,9-tetrahydro-1H-carbazole-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: N-(3,4-Dimethoxyphenethyl)-N’-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)urea can undergo nucleophilic substitution reactions, especially at the urea nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxyphenethyl)-N’-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)-N’-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)urea can be compared with other urea derivatives, such as:
- N-(3,4-Dimethoxyphenethyl)-N’-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)thiourea
- N-(3,4-Dimethoxyphenethyl)-N’-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)carbamate
Uniqueness
The uniqueness of N-(3,4-Dimethoxyphenethyl)-N’-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)urea lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H27N3O3 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea |
InChI |
InChI=1S/C23H27N3O3/c1-28-20-11-10-15(14-21(20)29-2)12-13-24-23(27)26-19-9-5-7-17-16-6-3-4-8-18(16)25-22(17)19/h3-4,6,8,10-11,14,19,25H,5,7,9,12-13H2,1-2H3,(H2,24,26,27) |
InChI Key |
CIADASUGTCFGAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2CCCC3=C2NC4=CC=CC=C34)OC |
Origin of Product |
United States |
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